molecular formula C10H9FN2O2S2 B11790179 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Katalognummer: B11790179
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: HEORMZXECATMQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9FN2O2S2. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 4-fluoroaniline with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)thiazol-2-amine: This compound lacks the methylsulfonyl group, which may affect its biological activity and chemical properties.

    4-(4-Methoxyphenyl)thiazol-2-amine: The presence of a methoxy group instead of a fluorine atom can lead to different reactivity and applications.

    4-(4-Chlorophenyl)thiazol-2-amine:

Each of these similar compounds has unique properties and applications, highlighting the importance of structural variations in determining the compound’s behavior and utility.

Eigenschaften

Molekularformel

C10H9FN2O2S2

Molekulargewicht

272.3 g/mol

IUPAC-Name

4-(4-fluorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)

InChI-Schlüssel

HEORMZXECATMQI-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.